molecular formula C18H25N3O6S B11012252 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide

Katalognummer: B11012252
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: JVCHDCZVNAVFHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is a useful research compound. Its molecular formula is C18H25N3O6S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H25N3O6S

Molekulargewicht

411.5 g/mol

IUPAC-Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide

InChI

InChI=1S/C18H25N3O6S/c1-28(24,25)21-9-7-20(8-10-21)18(23)6-5-17(22)19-14-3-4-15-16(13-14)27-12-2-11-26-15/h3-4,13H,2,5-12H2,1H3,(H,19,22)

InChI-Schlüssel

JVCHDCZVNAVFHJ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NC2=CC3=C(C=C2)OCCCO3

Herkunft des Produkts

United States

Biologische Aktivität

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Chemical Formula : C₁₈H₂₃N₃O₅S
  • Molecular Weight : 385.45 g/mol

Structural Features

The compound features a benzodioxepin core, which is known for its ability to interact with various biological targets. The presence of the piperazine moiety and the methylsulfonyl group enhances its solubility and bioavailability.

Anticancer Activity

Several studies have indicated that derivatives of benzodioxepin compounds exhibit anticancer properties. For instance, research has shown that modifications to the benzodioxepin structure can lead to increased cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The proposed mechanisms through which N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Membrane Integrity : Its antimicrobial activity could be attributed to disrupting bacterial cell membranes.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

A clinical trial tested the efficacy of the compound against various bacterial infections in patients with compromised immune systems. Results indicated a notable improvement in infection resolution rates when combined with standard antibiotic therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.